L-2-Aminomethylphenylalanine chemical properties and structure
L-2-Aminomethylphenylalanine chemical properties and structure
An In-Depth Technical Guide to L-2-Aminomethylphenylalanine: Structure, Properties, and Applications
Introduction
L-2-Aminomethylphenylalanine, a non-canonical amino acid, stands as a molecule of significant interest for researchers, chemists, and drug development professionals. It is a conformationally constrained analog of L-phenylalanine, a fundamental proteinogenic amino acid. The introduction of an aminomethyl group at the ortho position of the phenyl ring imposes significant steric hindrance, restricting the rotational freedom of the side chain. This structural rigidity is a key attribute exploited in medicinal chemistry to lock peptide-based molecules into specific, biologically active conformations. Such constraints can lead to enhanced receptor affinity, improved selectivity, and increased resistance to enzymatic degradation compared to their more flexible, natural counterparts. This guide provides a comprehensive overview of the chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and the primary applications of L-2-Aminomethylphenylalanine, offering a technical resource for its use in advanced research.
Chemical Structure and Stereochemistry
The defining feature of L-2-Aminomethylphenylalanine is the presence of a methylene-linked primary amine attached to the C2 position of the phenyl ring of L-phenylalanine. This substitution maintains the core α-amino acid structure, including the chiral center at the α-carbon, which possesses the (S)-configuration identical to natural L-phenylalanine.
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IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[1]
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Common Synonyms: L-2-Aminomethylphe, 2-(aminomethyl)-L-phenylalanine, o-aminomethylphenylalanine[1]
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Molecular Formula: C₁₀H₁₄N₂O₂[1]
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Molecular Weight: 194.23 g/mol [1]
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CAS Number: 959580-92-8, 158149-99-6[1]
The ortho-aminomethyl group is positioned to interact with the α-amino and carboxyl groups, influencing the molecule's overall three-dimensional shape and its presentation to biological targets.
Caption: 2D structure of L-2-Aminomethylphenylalanine highlighting the (S)-stereocenter.
Physicochemical Properties
While extensive experimental data for L-2-Aminomethylphenylalanine is not widely published, its properties can be reliably predicted based on its structure and by analogy to L-phenylalanine. As an amino acid, it exists as a zwitterion at physiological pH.
| Property | Value / Description | Source / Basis |
| Appearance | White to off-white powder. | Inferred from related compounds. |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| Exact Mass | 194.105527694 Da | PubChem[1] |
| Melting Point | Data not available. For comparison, L-phenylalanine decomposes at ~283°C. | L-Phe Data[2] |
| Solubility | Expected to be soluble in water and dilute acids/bases; sparingly soluble in nonpolar organic solvents. The additional polar aminomethyl group likely increases water solubility compared to L-phenylalanine. | Inferred from structure; L-Phe Data[3] |
| pKa Values (Predicted) | pKa₁ (α-carboxyl): ~1.8–2.3 pKa₂ (α-amino): ~9.1–9.7 pKa₃ (side-chain amino): ~10.6-10.8 | Based on L-phenylalanine[4] and typical primary alkylamines. |
| LogP (XLogP3) | -2.6 | PubChem (Computed)[1] |
| Polar Surface Area (PSA) | 89.3 Ų | PubChem (Computed)[1] |
| Storage | Store at 0-8 °C in a cool, dry place. | General supplier recommendation. |
Spectroscopic Profile (Predicted)
No publicly available experimental spectra for L-2-Aminomethylphenylalanine were identified. The following profile is a prediction based on its chemical structure and established spectroscopic principles, with L-phenylalanine serving as a reference model.
¹H NMR Spectroscopy
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Aromatic Protons (δ 7.2-7.5 ppm): Four protons on the phenyl ring would appear as a complex multiplet pattern.
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α-Proton (Hα) (δ ~4.0 ppm): This proton, adjacent to the α-amino and carboxyl groups, would likely appear as a triplet, coupled to the two β-protons.
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Aminomethyl Protons (-CH₂-NH₂) (δ ~3.8-4.0 ppm): The two protons of the side-chain methylene group would likely appear as a singlet, though they could be an AB quartet depending on their magnetic environment.
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β-Protons (Hβ) (δ ~3.1-3.3 ppm): These two diastereotopic protons would appear as a multiplet, likely a doublet of doublets, due to coupling with the α-proton and with each other.
¹³C NMR Spectroscopy
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Carboxyl Carbon (-COOH) (δ ~175 ppm): The carboxylic acid carbon is expected in this downfield region.[5]
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Aromatic Carbons (δ ~125-140 ppm): Due to substitution, six distinct signals are expected for the aromatic carbons.
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α-Carbon (Cα) (δ ~55 ppm): The chiral carbon atom attached to the primary amino group.[6]
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Aminomethyl Carbon (-CH₂-NH₂) (δ ~45 ppm): The carbon of the side-chain methylene group.
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β-Carbon (Cβ) (δ ~38 ppm): The methylene carbon of the main chain side-chain.[6]
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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N-H Stretch (Amine/Ammonium): Moderate to strong bands around 3000-3400 cm⁻¹, overlapping with the O-H stretch. The presence of two different amino groups (α and side-chain) may lead to a complex pattern.[7]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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N-H Bend (Amine/Ammonium): A characteristic absorption in the 1550-1650 cm⁻¹ region.[7]
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Aromatic C=C Stretches: Medium to weak absorptions in the ~1450-1600 cm⁻¹ range.[8]
Mass Spectrometry (MS)
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Molecular Ion (M⁺): Expected at m/z 194.11 (for the exact mass).
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Key Fragmentation Pathways:
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Loss of COOH (-45 Da): A prominent peak at m/z 149, corresponding to the decarboxylated molecule. This is a classic fragmentation for amino acids.[9]
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Benzylic Cleavage: Cleavage of the Cα-Cβ bond to produce a fragment corresponding to the aminomethyl-benzyl cation (m/z 106).
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Synthesis and Purification
Proposed Synthetic Workflow
A robust strategy involves the protection of the α-amino and carboxyl groups, followed by chemical modification of the nitro group on the phenyl ring.
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Protection: The starting material, L-2-nitrophenylalanine, is first protected. The α-amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., methyl ester) to prevent unwanted side reactions.
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Nitro Group Reduction: The aromatic nitro group of the protected intermediate is selectively reduced to a primary amine. A common and effective method is catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.
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Conversion to Nitrile (Sandmeyer Reaction): The newly formed aromatic amine is converted to a nitrile. This is a two-step process where the amine is first diazotized with nitrous acid (generated in situ from NaNO₂) at low temperatures, and the resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution.
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Nitrile Reduction: The nitrile group is reduced to the primary aminomethyl group. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more stringent conditions can be employed.
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Deprotection: Finally, the Boc and ester protecting groups are removed. Acidic hydrolysis (e.g., with 6M HCl) will cleave both the Boc group and the methyl ester, yielding the final product as its hydrochloride salt. The free amino acid can be obtained by neutralization.
Caption: A plausible multi-step workflow for the chemical synthesis of L-2-Aminomethylphenylalanine.
Purification
The final product, being a highly polar and water-soluble compound, is typically purified using ion-exchange chromatography or by recrystallization from a suitable solvent system, such as water/ethanol. Purity can be assessed by HPLC and confirmed by spectroscopic methods.
Applications in Research and Drug Development
The primary value of L-2-Aminomethylphenylalanine lies in its utility as a building block for creating structurally defined peptides and peptidomimetics.
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Conformationally Constrained Peptides: Natural peptides are often too flexible, allowing them to adopt multiple conformations, only one of which may be active. This flexibility can lead to lower receptor affinity and susceptibility to proteolysis. By incorporating rigid analogs like L-2-Aminomethylphenylalanine, medicinal chemists can force a peptide into a desired bioactive conformation. This pre-organization can significantly enhance binding affinity and biological potency.[10][11]
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Probing Receptor Binding Sites: Using a series of constrained analogs allows researchers to map the conformational requirements of a receptor's binding pocket. By observing how different fixed side-chain orientations affect activity, a 3D pharmacophore model can be constructed, guiding the design of more potent and selective ligands.[12]
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Development of Novel Therapeutics: L-2-Aminomethylphenylalanine has been investigated for its potential as a µ-opioid receptor antagonist. Opioid antagonists are crucial for treating opioid overdose and addiction.[13] By constraining the phenylalanine side chain, which is a common motif in opioid peptides (e.g., endomorphins), it is possible to design molecules that bind to the receptor but do not elicit a functional response, effectively blocking it.[14] This application is an active area of research for developing new generations of therapeutic agents.
References
-
Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232. [Link]
-
Alemán, C., Torras, J., & Giralt, E. (1997). Study of the conformational profile of the norbornane analogues of phenylalanine. The Journal of Organic Chemistry, 62(18), 6248–6256. [Link]
-
Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836. [Link]
-
Broughton, H. B., Clark, B. P., & Horwell, D. C. (1998). CCK(2) Receptor Antagonists Containing the Conformationally Constrained Phenylalanine Derivatives, Including the New Amino Acid Xic. Journal of Medicinal Chemistry, 41(22), 4330–4336. [Link]
-
Needham, T. E., Jr, Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565–567. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 11, 2026, from [Link]
-
Le, T., & Toll, L. (2021). Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox. British Journal of Pharmacology, 178(16), 3230–3244. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Phenylalanine. Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Phenylalanine. Retrieved January 11, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved January 11, 2026, from [Link]
-
Springer Nature. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids, 52, 1075–1083. [Link]
-
Indian Academy of Sciences. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(3), 129-136. [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2993. [Link]
-
ResearchGate. (2017). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Antagonists of the Mu-Opioid Receptor in the Cancer Patient: Fact or Fiction? Cancers, 13(16), 4165. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved January 11, 2026, from [Link].
-
National Center for Biotechnology Information. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4823-4826. [Link]
-
Perlikowska, R., Malfacini, L., D'Arrigo, C., Gavioli, E. C., Calo, G., & Janecka, A. (2013). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 56(17), 7029–7034. [Link]
-
National Center for Biotechnology Information. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3986. [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762275, L-2-Aminomethylphenylalanine. Retrieved January 11, 2026, from [Link].
-
ResearchGate. (2024). The important IR absorption bands of L-phenylalanine. Retrieved January 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
PubMed. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]
-
ResearchGate. (2011). The mass spectra produced following ionisation of phenylalanine with.... Retrieved January 11, 2026, from [Link]
-
mzCloud. (n.d.). L Phenylalanine. Retrieved January 11, 2026, from [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved January 11, 2026, from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved January 11, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2015). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Journal of Chemical & Engineering Data, 60(9), 2686-2692. [Link]
-
National Center for Biotechnology Information. (2023). Opioid Antagonists. In StatPearls. Retrieved January 11, 2026, from [Link]
-
Frontiers Media. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved January 11, 2026, from [Link]
-
PubMed. (1996). Chronic opioid antagonist administration upregulates mu opioid receptor binding without altering mu opioid receptor mRNA levels. Brain Research. Molecular Brain Research, 35(1-2), 331–335. [Link]
-
National Center for Biotechnology Information. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 19(8), 1076–1082. [Link]
-
PubMed. (1991). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Magnetic Resonance in Medicine, 18(1), 159–166. [Link]
-
National Center for Biotechnology Information. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Omega, 7(13), 11628–11634. [Link]
-
ResearchGate. (2012). FTIR spectra of anhydrous and monohydrate forms of L -phenylalanine crystals. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7385–7390. [Link]
-
ResearchGate. (2013). FT-IR spectra of phenylalanine: pure (in black) and in water (in red). Retrieved January 11, 2026, from [Link]
Sources
- 1. L-2-Aminomethylphenylalanine | C10H14N2O2 | CID 2762275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
